molecular formula C17H17ClN2O2 B2845566 N'-[(4-CHLOROPHENYL)METHYL]-N-(1-PHENYLETHYL)ETHANEDIAMIDE CAS No. 352013-65-1

N'-[(4-CHLOROPHENYL)METHYL]-N-(1-PHENYLETHYL)ETHANEDIAMIDE

Cat. No.: B2845566
CAS No.: 352013-65-1
M. Wt: 316.79
InChI Key: WMVALJFKRIKUAL-UHFFFAOYSA-N
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Description

N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group and a phenylethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide typically involves the reaction of 4-chlorobenzyl chloride with N-(1-phenylethyl)ethanediamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the ethanediamide.

Industrial Production Methods

On an industrial scale, the production of N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines and alcohols.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(2-phenylethyl)ethanediamide
  • N-(4-Chlorophenyl)-N’-(1-phenylethyl)propanediamide
  • N-(4-Chlorophenyl)-N’-(1-phenylethyl)butanediamide

Uniqueness

N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(14-5-3-2-4-6-14)20-17(22)16(21)19-11-13-7-9-15(18)10-8-13/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVALJFKRIKUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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